2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound . Imidazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their biological activities . Another related compound, 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivatives, were synthesized based on a pharmacophore hybrid approach .Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectroscopic characterization of new derivatives involving imidazole and benzimidazole cores have been extensively studied, highlighting their potential in creating compounds with specific properties for further biological evaluation. These studies often involve complex reactions to introduce various functional groups, aiming to explore the structural and electronic effects on the compounds' activity and stability (A. Salman, A. Abdel-Aziem, Marwa J. S. Alkubbat, 2015; J. Schmeyers, G. Kaupp, 2002) Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives; Heterocycles by cascade reactions of versatile thioureido-acetamides.
Antimicrobial and Anticancer Activities
- Derivatives have been screened for antimicrobial activities against a range of bacteria and fungi, showing promising results in inhibiting the growth of pathogens. This suggests potential applications in developing new antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019; M. Duran, Ş. Demirayak, 2012) SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES ASANTIBACTERIAL AGENTS; Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities.
- Some synthesized derivatives have been evaluated for their anticancer activities against various cancer cell lines, including HepG2 and PC12, showing significant cytotoxic effects and highlighting their potential as anticancer agents (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, T. Maher, 2014) Synthesis of Some New Benzimidazole–Thiazole Derivatives as Anticancer Agents.
Chemical Properties and Applications
- The acidity constants and protonation behaviors of certain derivatives have been studied to understand their chemical properties better, providing insight into their potential pharmaceutical applications (M. Duran, M. Canbaz, 2013) pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives.
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMVVGZUFHFFRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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